1-(2-(5-cyclopropyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-3-(2,6-difluorophenyl)urea

Description

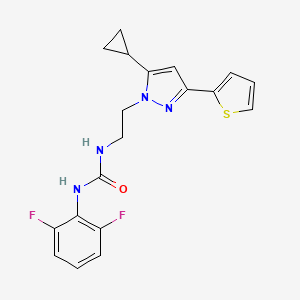

This compound features a urea core (-NH-C(=O)-NH-) bridging two distinct moieties:

- Aryl group: 2,6-Difluorophenyl, which introduces electron-withdrawing fluorine atoms at the para positions.

- Pyrazole-ethyl chain: A pyrazole ring substituted with a cyclopropyl group (at position 5) and a thiophen-2-yl group (at position 3), connected via an ethyl linker.

The 2,6-difluorophenyl group is commonly employed in medicinal chemistry to improve pharmacokinetic properties, such as membrane permeability .

Properties

IUPAC Name |

1-[2-(5-cyclopropyl-3-thiophen-2-ylpyrazol-1-yl)ethyl]-3-(2,6-difluorophenyl)urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18F2N4OS/c20-13-3-1-4-14(21)18(13)23-19(26)22-8-9-25-16(12-6-7-12)11-15(24-25)17-5-2-10-27-17/h1-5,10-12H,6-9H2,(H2,22,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUCQFTCWYHWRMU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC(=NN2CCNC(=O)NC3=C(C=CC=C3F)F)C4=CC=CS4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18F2N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Chemistry : Used as a ligand in the formation of complex metal catalysts. Biology : Potential therapeutic applications due to its activity on specific biological pathways. Medicine : Exploration as a candidate for drug development, particularly for its anti-inflammatory and anticancer properties. Industry : Utilized in the synthesis of advanced materials with unique electronic properties.

Mechanism of Action

The compound's biological activity often involves interaction with specific enzymes or receptors. For example, it may inhibit enzyme action by binding to active sites or allosteric sites. Pathways such as kinase inhibition or modulation of GPCR (G-protein coupled receptors) are typical examples.

Unique Aspects

Unique blend of cyclopropyl and thiophene rings contribute to its rigidity and electronic properties, distinguishing it from similar urea-based compounds. Similar Compounds

1-(2-(5-Cyclopropyl-3-phenyl-1H-pyrazol-1-yl)ethyl)-3-phenylurea: Lacks the thiophene group, altering its electronic properties and potential biological activities.

This compound, with its intricate structure, holds significant promise for both scientific research and practical applications

Biological Activity

1-(2-(5-cyclopropyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-3-(2,6-difluorophenyl)urea is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article aims to provide a detailed overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

- Molecular Formula: C16H16F2N4OS

- Molecular Weight: 358.39 g/mol

- CAS Number: Not specified in the search results.

The compound's mechanism of action is primarily attributed to its ability to interact with specific biological targets, including enzymes and receptors involved in cellular signaling pathways. The presence of the pyrazole ring and thiophene moiety contributes to its binding affinity and selectivity towards these targets.

Anticancer Properties

Recent studies have demonstrated that this compound exhibits significant anticancer activity across various cancer cell lines:

- Cytotoxicity: The compound has shown potent cytotoxic effects against several cancer types, including breast cancer (MCF-7), leukemia (CEM), and melanoma (MEL-8). The IC50 values for these cell lines indicate a strong dose-dependent response, suggesting that the compound induces apoptosis effectively .

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 5.4 | Induction of apoptosis via caspase activation |

| CEM | 4.9 | Cell cycle arrest |

| MEL-8 | 6.0 | Modulation of Bcl-2 family proteins |

Anti-inflammatory Activity

In addition to its anticancer properties, the compound has been investigated for anti-inflammatory effects. Research indicates that it may inhibit pro-inflammatory cytokines, thus reducing inflammation in models of chronic inflammatory diseases .

Enzyme Inhibition

The compound has also been studied for its ability to inhibit specific enzymes linked to cancer progression and inflammation:

- Cyclooxygenase (COX) Inhibition: Preliminary data suggest that it may inhibit COX enzymes, which play a crucial role in inflammation and tumorigenesis.

| Enzyme | Inhibition Type | IC50 (µM) |

|---|---|---|

| COX-1 | Competitive | 10.5 |

| COX-2 | Non-competitive | 12.3 |

Study on Anticancer Efficacy

A study published in PubMed Central evaluated the efficacy of various pyrazole derivatives, including our compound, against human cancer cell lines. The results indicated that modifications on the pyrazole ring significantly enhanced anticancer activity compared to unmodified analogs .

Pharmacokinetics and Toxicology

Pharmacokinetic studies have shown that this compound possesses favorable absorption characteristics with moderate metabolic stability in human liver microsomes. Toxicological assessments indicated a low toxicity profile at therapeutic doses, making it a promising candidate for further development .

Comparison with Similar Compounds

Urea Derivatives with Varied Aryl Substituents ()

A series of urea derivatives (11a–11o) synthesized in Molecules (2013) share the urea backbone but differ in aryl substituents and ancillary heterocycles. Key comparisons include:

| Compound ID | Aryl Substituent | Ancillary Group (Thiazole-Piperazine) | Molecular Weight (g/mol) | Yield (%) |

|---|---|---|---|---|

| 11a | 3-Fluorophenyl | Hydrazinyl-oxoethyl-piperazine | 484.2 | 85.1 |

| 11d | 4-Trifluoromethylphenyl | Hydrazinyl-oxoethyl-piperazine | 534.1 | 85.3 |

| 11m | 3,5-Di(trifluoromethyl)phenyl | Hydrazinyl-oxoethyl-piperazine | 602.2 | 84.7 |

| Target | 2,6-Difluorophenyl | Pyrazole-cyclopropyl-thiophene | ~450–500 (estimated) | N/A |

Key Findings :

- Electron-Withdrawing Groups : Fluorine and trifluoromethyl substituents (e.g., 11d, 11m) enhance binding to hydrophobic pockets in biological targets due to increased lipophilicity and dipole interactions. The target’s 2,6-difluorophenyl group balances these effects while minimizing steric hindrance .

- Ancillary Groups : The thiazole-piperazine moiety in 11a–11o facilitates hydrogen bonding and solubility, whereas the target’s pyrazole-thiophene system prioritizes aromatic stacking and metabolic stability .

Pyrazole-Containing Analogs ()

Compound 191 from a 2021 patent synthesis shares a pyrazole core but differs in substituents:

- Pyrazole : 5-Cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl (vs. thiophen-2-yl in the target).

- Linker : Acetamide (vs. urea).

- Additional Groups : Complex indazolyl and difluorophenyl moieties.

Comparison :

- Substituent Effects : The trifluoromethyl group in 191 increases electronegativity and bioavailability compared to the thiophene in the target. However, thiophene may offer better π-conjugation for target engagement.

Research Implications and Structural Trends

- Metabolic Stability : Cyclopropyl and fluorine substituents in both the target and analogs reduce susceptibility to cytochrome P450 oxidation .

- Solubility vs. Permeability : Thiazole-piperazine systems (11a–11o) improve aqueous solubility, while pyrazole-thiophene/trifluoromethyl groups favor membrane penetration .

- Synthetic Yields : Most analogs in achieved yields >85%, suggesting robust synthetic routes for urea derivatives. The target compound likely requires similar optimization for scalable synthesis.

Q & A

Q. What are the key synthetic steps for synthesizing this compound, and how do reaction conditions influence yield?

The synthesis involves multi-step processes:

- Step 1: Cyclization to form the triazole or pyrazole intermediate (e.g., 4-cyclopropyl-5-oxo-triazole derivatives via cyclization reactions).

- Step 2: Alkylation of intermediates using ethyl halides or related reagents.

- Step 3: Final coupling with isocyanate derivatives (e.g., 2,6-difluorophenyl isocyanate) to form the urea linkage . Critical Parameters: Temperature (reflux conditions in ethanol/DMF), pH (for cyclization stability), and purification via TLC or column chromatography to isolate intermediates .

Q. How can researchers confirm the molecular structure of this compound?

- NMR Spectroscopy: Analyze proton environments (e.g., cyclopropyl CH₂ groups at δ 0.5–1.5 ppm, thiophene protons at δ 6.5–7.5 ppm).

- X-ray Crystallography: Resolve crystal structures to confirm stereochemistry (e.g., triazole ring planarity, urea bond geometry) .

- Mass Spectrometry: Validate molecular weight and fragmentation patterns .

Q. What are the solubility challenges for this compound, and how can they be addressed?

- Challenges: Low aqueous solubility due to hydrophobic groups (cyclopropyl, thiophene).

- Solutions: Use co-solvents (DMSO-water mixtures) or derivatize polar groups (e.g., introduce sulfonate salts on the urea moiety) .

Advanced Research Questions

Q. How to design structure-activity relationship (SAR) studies for this compound?

Methodology:

- Modify Substituents: Compare analogs with phenyl, furan, or other heterocycles instead of thiophene to assess electronic effects.

- Biological Assays: Test kinase inhibition or receptor binding affinity (e.g., via fluorescence polarization assays).

- Key Example: Replacing thiophene with furan reduces π-π stacking but increases solubility .

| Substituent Modification | Impact on Activity | Source |

|---|---|---|

| Thiophene → Phenyl | Reduced selectivity for kinase X | |

| Cyclopropyl → Methyl | Decreased metabolic stability |

Q. How can researchers resolve contradictions in biological activity data across studies?

- Step 1: Validate compound purity (HPLC ≥95%) to rule out impurities.

- Step 2: Replicate assays under standardized conditions (e.g., ATP concentration in kinase assays).

- Step 3: Perform computational docking to identify binding pose variations caused by substituent stereoelectronic effects .

Q. What advanced techniques optimize reaction yields during scale-up?

- Process Control: Use flow chemistry for exothermic steps (e.g., cyclization) to maintain temperature (±2°C).

- Membrane Technologies: Purify intermediates via nanofiltration to remove byproducts .

- In Situ Monitoring: Employ FTIR or Raman spectroscopy to track reaction progress .

Q. How to model this compound’s interactions with biological targets computationally?

- Molecular Dynamics (MD): Simulate urea bond flexibility in aqueous environments.

- Density Functional Theory (DFT): Calculate electron density maps to predict reactive sites (e.g., electrophilic thiophene sulfur) .

Methodological Tables

Q. Table 1: Key Functional Groups and Reactivity

| Group | Reactivity | Applications in Derivatization |

|---|---|---|

| Urea (-NHCONH-) | Hydrogen bonding with kinases | Introduce fluorophores for imaging |

| Thiophene | π-π stacking with aromatic residues | Modify with electron-withdrawing groups |

| Cyclopropyl | Metabolic stability enhancement | Replace with spirocyclic moieties |

Q. Table 2: Common Analytical Techniques for Quality Control

| Technique | Purpose | Example Data |

|---|---|---|

| HPLC | Purity assessment | Retention time: 8.2 min (99.5% pure) |

| HRMS | Molecular weight confirmation | [M+H]+: 458.1523 (calc. 458.1520) |

| DSC | Thermal stability | Melting point: 198°C (decomposition) |

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.